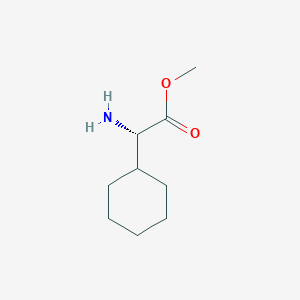

Methyl (S)-2-amino-2-cyclohexylacetate

Description

Properties

IUPAC Name |

methyl (2S)-2-amino-2-cyclohexylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h7-8H,2-6,10H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSVVDQFPGXFTQ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443342 | |

| Record name | Methyl (2S)-amino(cyclohexyl)acetate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145618-11-7 | |

| Record name | Methyl (2S)-amino(cyclohexyl)acetate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enantioselective Synthesis via Chiral Catalysts

Enantioselective methods prioritize the direct formation of the (S)-enantiomer through asymmetric catalysis. A prominent strategy involves the hydrogenation of α,β-unsaturated esters using chiral transition-metal complexes. For example, ruthenium-based catalysts modified with BINAP ligands achieve enantiomeric excess (ee) values exceeding 90% under optimized conditions.

The reaction proceeds via the following steps:

-

Substrate preparation : Cyclohexylglyoxylic acid is esterified with methanol to form methyl cyclohexylglyoxylate.

-

Asymmetric hydrogenation : The glyoxylate undergoes hydrogenation in the presence of [(R)-BINAP-RuCl₂] to yield methyl (S)-2-hydroxy-2-cyclohexylacetate.

-

Amination : The hydroxyl group is replaced with an amino group via a Mitsunobu reaction using diphenylphosphoryl azide (DPPA) and subsequent Staudinger reduction.

Critical parameters influencing yield and ee include hydrogen pressure (20–50 bar), temperature (25–40°C), and solvent polarity (methanol or ethanol).

Resolution of Racemic Mixtures

Racemic resolution remains a cost-effective alternative for laboratories lacking access to chiral catalysts. Diastereomeric salt formation with tartaric acid derivatives is widely employed:

-

Racemic synthesis : Methyl 2-amino-2-cyclohexylacetate is synthesized via Fischer esterification of cyclohexylglycine with methanol and HCl.

-

Salt formation : The racemic mixture is treated with (R,R)-dibenzoyl tartaric acid in ethanol, selectively precipitating the (S)-enantiomer as a diastereomeric salt.

-

Liberation : The free amine is regenerated via basification with NaOH and extracted into dichloromethane.

This method achieves ee values of 85–95%, though yield losses (30–40%) during crystallization necessitate iterative recycling.

Advanced Methodologies in Protecting Group Chemistry

Protecting groups play a pivotal role in preventing side reactions during amination and esterification. The tert-butoxycarbonyl (Boc) group is favored for its stability under acidic conditions and mild deprotection protocols.

Boc-Protected Intermediate Synthesis

A representative protocol from recent literature involves:

-

Boc protection : Cyclohexylglycine is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst.

-

Methyl esterification : The Boc-protected amino acid reacts with methanol and thionyl chloride (SOCl₂) at 0°C, achieving 92% yield.

-

Deprotection : The Boc group is removed with HCl in dioxane, yielding this compound hydrochloride.

Table 1 compares the efficiency of alternative protecting groups:

| Protecting Group | Deprotection Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| Boc | HCl/dioxane | 92 | 99 |

| Fmoc | Piperidine/DMF | 85 | 97 |

| Cbz | H₂/Pd-C | 78 | 95 |

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-efficiency and scalability. Continuous-flow reactors have emerged as a superior alternative to batch processes, reducing reaction times from hours to minutes.

Continuous-Flow Enantioselective Hydrogenation

A patented method employs a fixed-bed reactor packed with immobilized Ru-BINAP catalyst:

-

Substrate : Methyl cyclohexylglyoxylate (0.5 M in methanol)

-

Conditions : 30 bar H₂, 35°C, residence time 15 min

-

Output : 98% conversion, 94% ee, 12 kg/day throughput

This system minimizes catalyst leaching and enables 24/7 operation with automated product separation.

Analytical Validation of Synthetic Products

Quality control protocols ensure compliance with pharmacopeial standards. Key analyses include:

Scientific Research Applications

Medicinal Chemistry

Methyl (S)-2-amino-2-cyclohexylacetate has garnered attention for its potential therapeutic properties. Its structure allows it to interact with biological targets, making it a candidate for drug development.

Key Properties:

- Chirality: The (S)-enantiomer is often more biologically active than the (R)-enantiomer, which enhances its therapeutic potential.

- Biological Activity: It exhibits interactions with enzymes and receptors due to the presence of an amino group capable of forming hydrogen bonds and a cyclohexyl ring that contributes hydrophobic interactions.

Case Studies:

- Neurological Research: Studies have indicated that this compound may play a role in targeting neurological pathways, potentially leading to the development of treatments for conditions such as Alzheimer's disease.

- Cancer Research: The compound's structural features are being explored for their ability to inhibit cancer cell proliferation. It has been utilized in the synthesis of derivatives that show promise in treating various cancers by inducing apoptosis in tumor cells .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure facilitates various chemical reactions.

Applications:

- Synthesis of Derivatives: The compound can be transformed into other biologically active molecules through standard organic reactions such as esterification and amination.

- Asymmetric Synthesis: Its chiral nature allows for the production of enantiomerically pure compounds, which are crucial in pharmaceutical applications.

Data Table: Synthesis Pathways

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Esterification | Reaction with carboxylic acids | 85 |

| Amine Substitution | Formation of new amine derivatives | 78 |

| Cyclization | Creating cyclic structures from linear precursors | 70 |

Pharmacological Insights

The pharmacological implications of this compound are significant, particularly regarding its interactions with biological systems.

Mechanism of Action:

- Binding Affinity: Research indicates that the compound binds effectively to specific receptors and enzymes, which is critical for its therapeutic efficacy. The amino group enhances binding through hydrogen bonds while the cyclohexyl moiety stabilizes the interaction within hydrophobic pockets of target proteins .

Clinical Applications:

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-2-cyclohexylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

(a) Ethyl 2-Cyano-2-Cyclohexylacetate (CAS 3213-50-1)

- Molecular Formula: C₁₁H₁₅NO₂

- Molecular Weight : 209.24 g/mol

- Key Differences: Replaces the amino group (-NH₂) with a cyano group (-CN) and uses an ethyl ester instead of a methyl ester.

- Applications: The cyano group enhances electrophilicity, making this compound a precursor for nitrile-containing pharmaceuticals or agrochemicals. Unlike the amino analog, it is less likely to participate in hydrogen bonding, affecting solubility and reactivity .

(b) (S)-tert-Butyl 2-Amino-2-Cyclohexylacetate Hydrochloride

- Molecular Formula: C₁₂H₂₄ClNO₂

- Molecular Weight : 249.78 g/mol

- Key Differences : Substitutes the methyl ester with a bulky tert-butyl ester.

- Applications : The tert-butyl group improves steric protection of the ester moiety, enhancing stability during synthetic processes. This is advantageous in solid-phase peptide synthesis (SPPS) where acid-labile protecting groups are required .

(c) Methyl 2-Hydroxyacetate (CAS 96-35-5)

- Molecular Formula : C₃H₆O₃

- Molecular Weight : 90.08 g/mol

- Key Differences: Lacks the cyclohexyl and amino groups, featuring a hydroxyl (-OH) instead.

- Hazard Profile: Classified as irritant (GHS), requiring precautions for inhalation and skin contact. Highlights how functional groups influence safety; the absence of a cyclohexyl/amino group reduces complexity but increases volatility .

Structural and Physicochemical Properties

| Compound | Functional Groups | Molecular Weight (g/mol) | Key Physicochemical Properties |

|---|---|---|---|

| Methyl (S)-2-amino-2-cyclohexylacetate HCl | -NH₂, methyl ester, cyclohexyl | 207.70 | Hydrophilic (HCl salt), chiral center |

| Ethyl 2-cyano-2-cyclohexylacetate | -CN, ethyl ester, cyclohexyl | 209.24 | Lipophilic, electrophilic |

| (S)-tert-Butyl analog | -NH₂, tert-butyl ester, cyclohexyl | 249.78 | Acid-stable, bulky protection |

| Methyl 2-hydroxyacetate | -OH, methyl ester | 90.08 | Volatile, hygroscopic |

Biological Activity

Methyl (S)-2-amino-2-cyclohexylacetate, also known as MeCHA, is an amino acid derivative with significant biological activity, particularly in pharmacology. This compound has garnered attention due to its potential therapeutic applications and interactions within biological systems. This article reviews the biological activity of MeCHA, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C₉H₁₈ClNO₂

- Molecular Weight : 207.70 g/mol

- Structure : The compound features a cyclohexyl group attached to an amino acid backbone, which contributes to its unique steric and electronic properties.

Biological Activity Overview

MeCHA exhibits a range of biological activities, primarily in pharmacological contexts. Its interactions with various biological targets are of particular interest for therapeutic development.

Pharmacological Applications

- CNS Activity : Research indicates that MeCHA can penetrate the blood-brain barrier (BBB), making it a candidate for treating central nervous system (CNS) disorders. Studies have shown that derivatives of MeCHA can inhibit cathepsin L, an enzyme implicated in several CNS diseases .

- Ergogenic Effects : As an amino acid derivative, MeCHA has been explored for its potential ergogenic effects, influencing anabolic hormone secretion and improving physical performance during stress-related tasks .

- Antimicrobial Properties : Preliminary studies suggest that MeCHA may possess antimicrobial properties, although further research is needed to elucidate its efficacy against specific pathogens .

Case Studies

- Inhibitory Activity Against Toxoplasma gondii : A study evaluated the inhibitory effects of MeCHA derivatives on Toxoplasma gondii cathepsin L, revealing promising IC50 values as low as 5 nM for some analogs . This suggests potential for developing treatments for toxoplasmosis.

- Metabolic Stability and CNS Penetration : Another study assessed the metabolic stability of MeCHA derivatives in mouse liver microsomes, finding that certain modifications enhanced their half-life and CNS penetration ratios significantly .

Interaction Studies

Understanding how MeCHA interacts with biological systems is crucial for its therapeutic application. Interaction studies have highlighted the compound's ability to engage with various receptors and enzymes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.